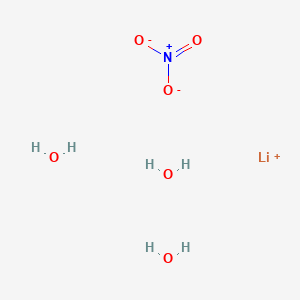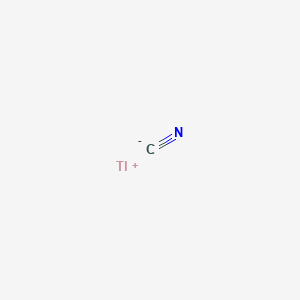
窒化ゲルマニウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Germanium nitride is an inorganic compound with the chemical formula Ge₃N₄. It is a colorless, inert solid that crystallizes in several polymorphs, with the most stable being the trigonal β-form. Germanium nitride is known for its high thermal stability and unique electronic properties, making it a valuable material in various scientific and industrial applications .
科学的研究の応用
Germanium nitride has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of other germanium compounds and as a catalyst in certain reactions.
Biology: Investigated for its potential use in biosensors and bioelectronics due to its biocompatibility.
Medicine: Explored for its potential in drug delivery systems and medical imaging.
Industry: Utilized in the production of semiconductors, optoelectronic devices, and as a passivation layer in metal-insulator-semiconductor structures
作用機序
Target of Action
Germanium nitride (Ge3N4) is an inorganic compound . Its primary targets are germanium and ammonia, which react to form Ge3N4 . The germanium atoms in Ge3N4 are tetrahedrally coordinated, while the nitrogen atoms are trigonal planar .
Mode of Action
The interaction of Ge3N4 with its targets results in a change in the band gap of the compound. Ternary silicon germanium nitrides with compositions of both Si1−xGexN and (Si1−xGex)3N4 are predicted to have a band gap that decreases as the germanium:silicon ratio increases . This is due to greater mixing of s and p states in the conduction band .
Biochemical Pathways
Germanium itself is a vital ultra-microelement that participates in the fundamental biochemical reactions of a living cell, determining the broadest range of biological activity in its compounds .
Pharmacokinetics
The properties of ge3n4, such as its density and boiling point, may impact its bioavailability .
Result of Action
The result of Ge3N4’s action is the formation of a compound with a tunable band gap, which can be controlled by adjusting the germanium:silicon ratio . This property makes Ge3N4 and similar compounds a class of semiconducting materials with tunable band gaps .
Action Environment
The action of Ge3N4 can be influenced by environmental factors. For example, the formation of Ge3N4 requires the reaction of germanium and ammonia . Additionally, the band gap of Ge3N4 can be tuned by controlling the composition of the compound, which can be influenced by the environment in which the compound is synthesized .
準備方法
Synthetic Routes and Reaction Conditions: Germanium nitride can be synthesized through the direct reaction of germanium with ammonia. The reaction is typically carried out at elevated temperatures to ensure complete conversion: [ 3 \text{Ge} + 4 \text{NH}_3 \rightarrow \text{Ge}_3\text{N}_4 + 6 \text{H}_2 ]
Industrial Production Methods: In industrial settings, germanium nitride is often produced using chemical vapor deposition (CVD) techniques. This method involves the decomposition of germanium-containing precursors in the presence of nitrogen sources at high temperatures, resulting in the deposition of germanium nitride films on substrates .
Types of Reactions:
Oxidation: Germanium nitride can undergo oxidation to form germanium oxide and nitrogen gas.
Reduction: It can be reduced back to elemental germanium under specific conditions.
Substitution: Germanium nitride can participate in substitution reactions where nitrogen atoms are replaced by other elements or groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or oxidizing agents at elevated temperatures.
Reduction: Often requires reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: Various halides or organometallic compounds can be used under controlled conditions.
Major Products:
Oxidation: Germanium oxide (GeO₂) and nitrogen gas (N₂).
Reduction: Elemental germanium (Ge).
Substitution: Depending on the substituent, products can vary widely.
類似化合物との比較
Silicon nitride (Si₃N₄): Known for its high hardness and thermal stability, used in similar applications as germanium nitride.
Gallium nitride (GaN): Widely used in optoelectronics, particularly in light-emitting diodes (LEDs) and high-electron-mobility transistors (HEMTs).
Germanium phosphide (GeP): Another germanium-based compound with applications in electronics and optoelectronics.
Uniqueness of Germanium Nitride: Germanium nitride stands out due to its unique combination of electronic properties and thermal stability. Unlike silicon nitride, germanium nitride has a higher dielectric constant, making it more suitable for certain electronic applications. Compared to gallium nitride, germanium nitride offers different electronic band structures, which can be advantageous in specific optoelectronic devices .
特性
InChI |
InChI=1S/Ge3N4/c4-1-7(2-5)3-6 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXHRBFZLLFBFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#[Ge]N([Ge]#N)[Ge]#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ge3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12065-36-0 |
Source


|
| Record name | Germanium nitride (Ge3N4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Q1: What is the molecular formula and weight of germanium nitride?
A1: The molecular formula of germanium nitride is Ge3N4. Its molecular weight is approximately 249.55 g/mol.
Q2: What are the different polymorphs of germanium nitride?
A2: Germanium nitride exists in three main polymorphs: α-Ge3N4, β-Ge3N4, and γ-Ge3N4. [] α- and β-Ge3N4 adopt hexagonal structures, while γ-Ge3N4 exhibits a cubic spinel structure. [, ]
Q3: How does the presence of germanium nitride affect the surface roughness of germanium substrates?
A3: While germanium nitride layers are thermally more stable than germanium oxide (GeO2) layers, they are susceptible to degradation in humid environments. This reaction with hydroxyl groups leads to the conversion of Ge–N bonds to Ge–O bonds, forming a GeO2 layer and significantly increasing surface roughness due to the formation of GeO2 islands. []
Q4: Can the dielectric constant of silicon germanium nitride be tuned?
A4: Yes, both the high-frequency and static dielectric constants of silicon germanium nitrides increase with increasing germanium concentration. This allows for tunable dielectric properties in these materials. []
Q5: What is the stability of germanium nitride in humid environments?
A5: Germanium nitride degrades in humid air, with hydroxyl groups reacting with Ge-N bonds to form Ge-O bonds. This process can lead to the complete conversion of Ge3N4 to GeO2 within hours, even at room temperature under high humidity conditions. []
Q6: How does germanium nitride compare to germanium oxide in terms of stability for Ge-based devices?
A6: Although Ge3N4 possesses superior thermal stability compared to GeO2, its susceptibility to humidity requires careful consideration during device fabrication. []
Q7: What role does germanium nitride play in improving adhesion in semiconductor devices?
A7: A germanium-containing layer, such as germanium nitride, can significantly improve the adhesion of poorly adherent layers (e.g., silicon nitride, silicon dioxide) to copper interconnects. This enhancement prevents delamination and ensures device integrity. []
Q8: Can germanium nitride be used as a gate insulator for transistors?
A8: Yes, germanium nitride has been investigated as a potential gate insulator for transistors. Studies have explored its deposition on indium phosphide (InP) substrates for InP metal-insulator-semiconductor field-effect transistors (MISFETs). [] The use of a germanium nitride passivation layer in gallium arsenide (GaAs) metal-oxide-semiconductor capacitors (MOSCAPs) has also been shown to improve interface quality and reduce trap densities. []
Q9: How does the addition of a germanium nitride interfacial layer affect chalcogenide random access memory (CRAM) devices?
A9: Incorporating a germanium nitride interfacial layer in CRAM devices has been shown to improve performance. The layer's excellent interfacial properties, high electrical resistivity, and low thermal conductivity contribute to a lower threshold voltage during operation. []
Q10: Does germanium nitride exhibit photocatalytic activity?
A10: Yes, β-Ge3N4, when loaded with a RuO2 cocatalyst, exhibits photocatalytic activity for overall water splitting under ultraviolet irradiation. The activity and stability of the catalyst are influenced by its crystallinity, with higher crystallinity leading to improved performance and reduced self-decomposition. []
Q11: Have there been any computational studies on the electronic structure of germanium nitride?
A11: Yes, first-principles calculations based on density functional theory (DFT) have been used to investigate the structural, electronic, and optical properties of different germanium nitride polymorphs. [] These studies provide insights into the electronic band structure, band gap, and dielectric constants of these materials.
Q12: What do DFT calculations reveal about the potential of germanium nitride as a gate dielectric?
A12: DFT calculations suggest that both the band gap and static dielectric constants of germanium nitride (similar to silicon nitride) could meet the requirements for gate dielectrics in germanium-based field-effect transistors. []
Q13: Can computational methods be used to predict the crystal structures of germanium nitrides and phosphides?
A13: Yes, computational approaches, such as ab initio calculations, can be employed to predict the crystal structures of germanium nitrides and phosphides. These predictions are based on identifying trends in local bonding environments within optimized structures of known binary compounds. []
Q14: Have there been any studies on the atomic structure of nitrogen-doped Ge2Sb2Te5 thin films using computational methods?
A14: Yes, reverse Monte Carlo refinement based on experimental electron diffraction data, combined with DFT molecular dynamics simulations, has been used to investigate the atomic structure of nitrogen-doped Ge2Sb2Te5 thin films used in phase-change memory applications. [] This research sheds light on the role of nitrogen doping in modifying the structural and electronic properties of these materials.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














